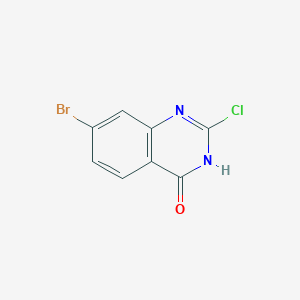

7-Bromo-2-chloroquinazolin-4(3H)-one

Descripción general

Descripción

7-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic aromatic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine and chlorine atoms attached to a quinazolinone core, making it a valuable building block in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-bromobenzoyl chloride with cyanamide in the presence of a base, followed by cyclization to form the quinazolinone ring. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazolinone ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-chloroquinazolin-4(3H)-one, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Biological Applications

7-Bromo-2-chloroquinazolin-4(3H)-one exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antitumor Activity: Quinazolinones are known for their potential to inhibit tumor growth by disrupting cell division and modulating signaling pathways involved in cancer progression .

- Antimicrobial Properties: The compound has been studied for its effectiveness against various pathogens, including Pseudomonas aeruginosa, which is notorious for biofilm formation in chronic infections. Compounds derived from quinazolinones have shown promise in reducing biofilm formation significantly .

- Anticoccidial Effects: In veterinary medicine, derivatives of this compound have been developed into effective treatments against Eimeria species in poultry, showcasing its potential in agricultural applications .

Chemical Applications

In the realm of synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules: Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds utilized in drug development and materials science.

- Reactivity Profiles: The presence of halogen substituents (bromine and chlorine) enhances its reactivity in substitution reactions, allowing for the modification of its structure to develop new derivatives with tailored properties .

Case Study 1: Anticoccidial Drug Development

A study highlighted the synthesis of halofuginone hydrobromide from a derivative of 7-bromo-6-chloroquinazolin-4(3H)-one. This drug demonstrated significant efficacy against coccidiosis in chickens, reducing mortality and improving weight gain when included in their diet at specific dosages .

Case Study 2: Biofilm Inhibition

Research on quinazolinone derivatives indicated that compounds based on the quinazolin-4(3H)-one scaffold could effectively reduce biofilm formation by Pseudomonas aeruginosa. Specific derivatives showed up to a 58% reduction in biofilm formation at tested concentrations, underscoring the potential of these compounds as anti-virulence agents .

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-chloroquinazolin-4(3H)-one is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparación Con Compuestos Similares

7-Bromoquinazolin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

2-Chloroquinazolin-4(3H)-one: Lacks the bromine atom, potentially altering its chemical properties and applications.

7-Bromo-2-methylquinazolin-4(3H)-one: The presence of a methyl group instead of chlorine can influence its steric and electronic properties.

Uniqueness: 7-Bromo-2-chloroquinazolin-4(3H)-one is unique due to the simultaneous presence of bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Actividad Biológica

7-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and chlorine atoms in its molecular structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogens can increase the lipophilicity and electron-withdrawing character of the molecule, facilitating stronger interactions with target proteins involved in disease pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .

- Anticancer Potential : Studies have shown that quinazolinone derivatives, including this compound, can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. At a concentration of 50 µM, the compound significantly decreased pyocyanin production, a virulence factor associated with biofilm stability .

- Cytotoxic Effects : In an assessment using the MTS assay on IB3-1 cells, most compounds derived from the quinazolinone scaffold showed low cytotoxicity, indicating potential for therapeutic use without significant adverse effects .

Propiedades

IUPAC Name |

7-bromo-2-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHTXSWJCJHDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653129 | |

| Record name | 7-Bromo-2-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744229-27-4 | |

| Record name | 7-Bromo-2-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.